

Quantitative Proteomics Using L-Methionine-³⁴S and Mass Spectrometry: Application Notes and Protocols

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Compound of Interest

Compound Name: *L-Methionine-34S*

Cat. No.: *B566174*

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Introduction

Quantitative proteomics is a powerful analytical approach to determine the relative or absolute amount of proteins in a complex sample. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics due to its accuracy and robustness. One such metabolic labeling technique involves the use of L-Methionine labeled with the stable isotope sulfur-34 (³⁴S). This method, analogous in principle to the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the in vivo incorporation of a "heavy" amino acid, allowing for the direct comparison of protein abundance between different cell populations.

L-Methionine, an essential amino acid, is incorporated into proteins during synthesis. By replacing standard L-Methionine with L-Methionine-³⁴S in the cell culture medium of one cell population, its proteome becomes isotopically enriched. When this "heavy" proteome is mixed with a "light" proteome from cells grown in standard medium, the mass difference of approximately 2 Daltons (due to the two extra neutrons in ³⁴S compared to ³²S) for each methionine-containing peptide allows for their distinct detection and quantification by mass spectrometry. This application note provides detailed protocols and data presentation guidelines for quantitative proteomics experiments using L-Methionine-³⁴S.

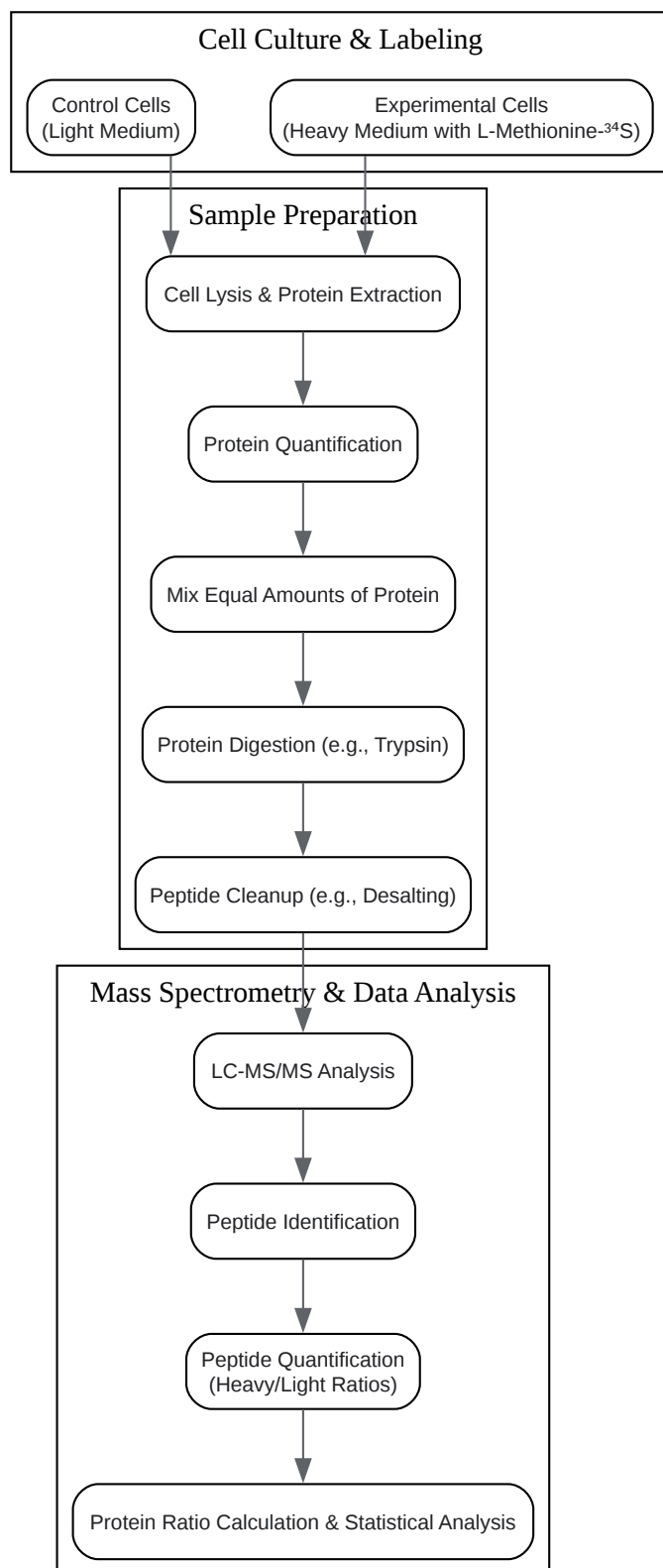
Core Applications

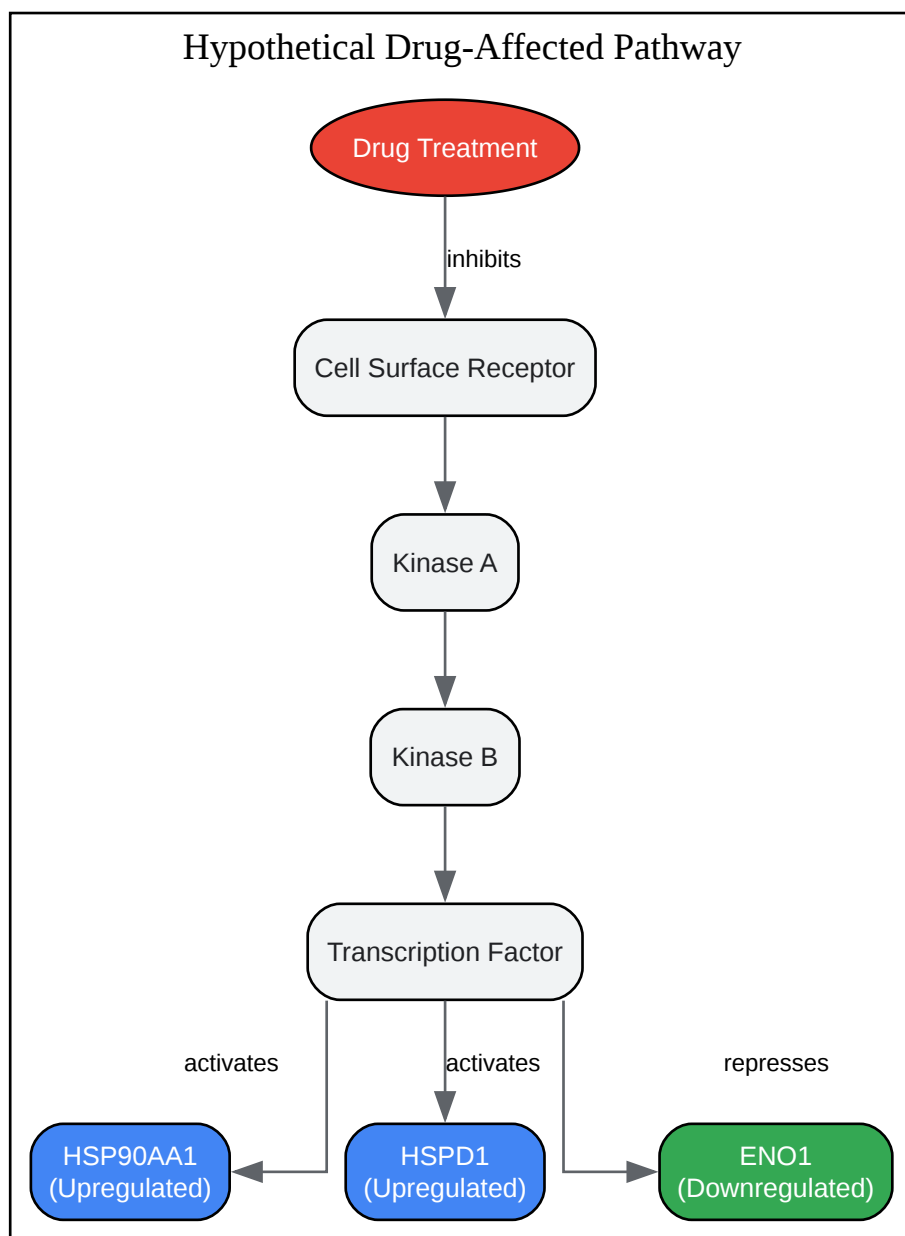
The use of L-Methionine-³⁴S labeling is applicable to a wide range of quantitative proteomic studies, including:

- **Drug Target Identification and Validation:** By comparing the proteomes of drug-treated versus untreated cells, researchers can identify proteins whose expression levels are altered, providing insights into the drug's mechanism of action and potential off-target effects.
- **Biomarker Discovery:** Comparing the proteomes of healthy versus diseased cells or tissues can lead to the identification of proteins that are differentially expressed, serving as potential biomarkers for diagnosis, prognosis, or therapeutic response.
- **Analysis of Cellular Signaling Pathways:** Perturbations to signaling pathways, such as through growth factor stimulation or inhibitor treatment, can be quantitatively assessed by monitoring changes in protein expression and post-translational modifications.
- **Protein Turnover Studies:** Pulse-chase experiments using L-Methionine-³⁴S can be employed to measure the rates of protein synthesis and degradation, providing a dynamic view of the proteome.

Experimental Workflow Overview

A typical quantitative proteomics experiment using L-Methionine-³⁴S involves several key stages, from cell culture to data analysis.





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